molecular formula C13H8F2O3 B2687892 3,5-Difluoro-4-phenoxybenzoic acid CAS No. 1487010-50-3

3,5-Difluoro-4-phenoxybenzoic acid

Cat. No.: B2687892
CAS No.: 1487010-50-3
M. Wt: 250.201
InChI Key: DXQKOWGPDCDFNL-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-phenoxybenzoic acid is a chemical compound with the molecular formula C13H8F2O3 It is characterized by the presence of two fluorine atoms and a phenoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-phenoxybenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-phenoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohols.

    Coupling Reactions: The phenoxy group can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively.

Scientific Research Applications

3,5-Difluoro-4-phenoxybenzoic acid finds applications in several areas of scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenoxy group can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzoic acid
  • 4-Phenoxybenzoic acid
  • 3,5-Difluorobenzoic acid

Uniqueness

3,5-Difluoro-4-phenoxybenzoic acid is unique due to the combination of fluorine atoms and a phenoxy group on the benzoic acid core. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

IUPAC Name

3,5-difluoro-4-phenoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-10-6-8(13(16)17)7-11(15)12(10)18-9-4-2-1-3-5-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQKOWGPDCDFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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